

Step-by-step guide for fCAB-Seq to determine 5fC genomic locations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Formylcytosine

Cat. No.: B1664653

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Application Note & Protocol

Topic: A Step-by-Step Guide for Formaldehyde-Crosslinking and Affinity-Based Sequencing (fCAB-Seq) to Determine 5fC Genomic Locations

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-formylcytosine (5fC) is a key oxidative derivative of 5-methylcytosine (5mC) generated by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] As a critical intermediate in the active DNA demethylation pathway, 5fC plays a vital role in epigenetic reprogramming, gene regulation, and maintaining cellular identity.[3] Mapping the genome-wide distribution of 5fC is crucial for understanding its biological functions in development and diseases like cancer.

This document provides a detailed protocol for a method we will refer to as fCAB-Seq (formaldehyde-crosslinking and affinity-based sequencing) to determine the genomic locations of 5fC. This approach utilizes formaldehyde to crosslink DNA-binding proteins to the chromatin in vivo, followed by immunoprecipitation with a highly specific anti-5fC antibody to enrich for DNA fragments containing this modification.

It is important to distinguish this affinity-based method from the chemically-assisted bisulfite sequencing method also referred to as fCAB-Seq in the literature, which achieves single-base resolution detection of 5fC through chemical protection of the formyl group prior to bisulfite

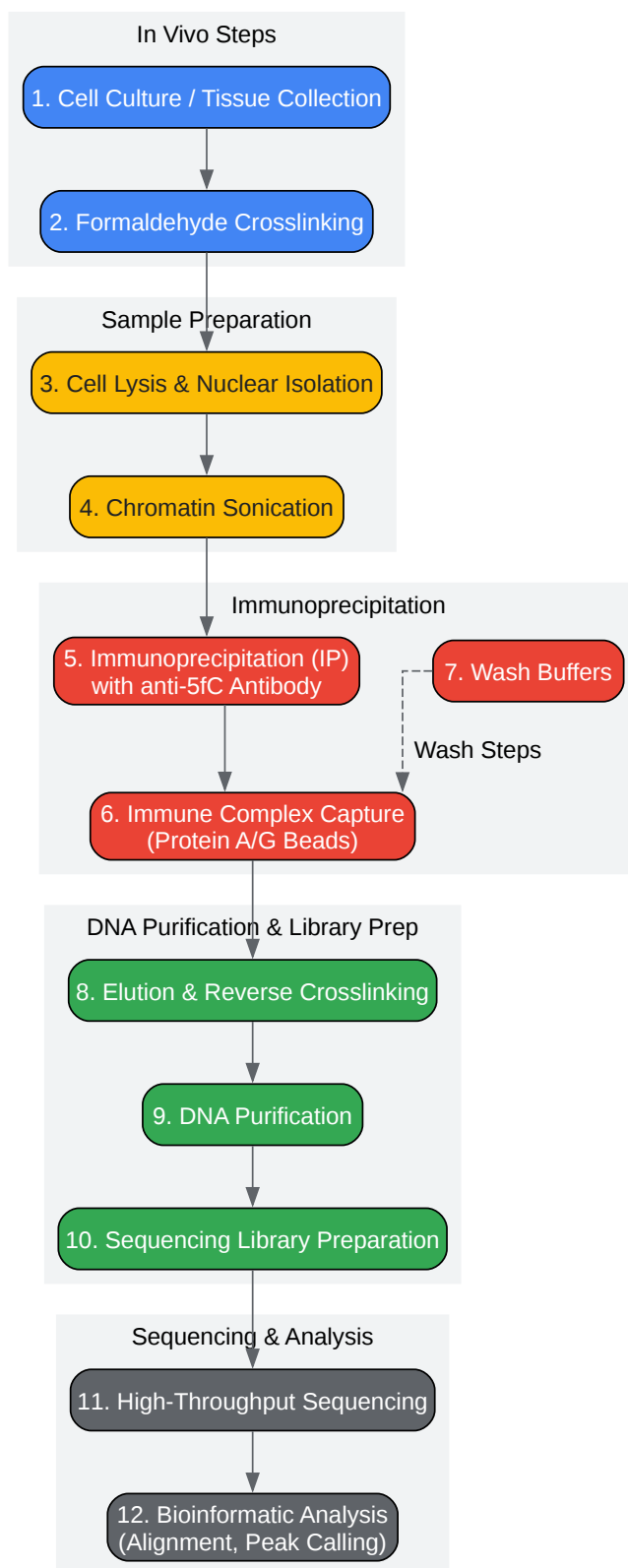
treatment. The protocol detailed here is analogous to a Chromatin Immunoprecipitation (ChIP-Seq) or DNA Immunoprecipitation (DIP-Seq) workflow, designed to identify genomic regions enriched with 5fC.

Principle of the Method

The fCAB-Seq workflow leverages the stability of formaldehyde crosslinks to capture the in vivo genomic context of 5fC. Formaldehyde is a cell-permeable reagent that creates covalent bonds between proteins and DNA that are in close proximity. This process traps proteins that may recognize, bind, or are part of a complex associated with 5fC-modified regions.

Following crosslinking, cells are lysed, and the chromatin is sheared into smaller fragments using sonication. A specific antibody targeting 5fC is then used to immunoprecipitate the crosslinked chromatin complexes. After stringent washing to remove non-specifically bound fragments, the crosslinks are reversed, and the enriched DNA is purified. This DNA is then used to prepare a sequencing library, which is analyzed by high-throughput sequencing to identify the genomic regions enriched for 5fC.

Experimental Workflow Diagram



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Caption: Workflow for fCAB-Seq to map 5fC genomic locations.

Detailed Experimental Protocol

Reagents and Materials:

- Mammalian cells or tissues
- Formaldehyde, 37% solution
- Glycine
- PBS (Phosphate-Buffered Saline)
- Cell Lysis Buffers (containing protease inhibitors)
- Nuclear Lysis Buffer
- IP Dilution Buffer
- Anti-5fC Antibody (e.g., Abcam ab231898, Thermo Fisher 61227)
- Protein A/G magnetic beads
- Wash Buffers (Low Salt, High Salt, LiCl)
- Elution Buffer
- Proteinase K
- RNase A
- Phenol:Chloroform:Isoamyl Alcohol
- DNA Purification Kit (e.g., Qiagen MinElute)
- DNA Library Preparation Kit (e.g., Illumina TruSeq ChIP)

Part A: Cell Crosslinking and Chromatin Preparation

- Cell Culture: Culture cells to ~80-90% confluency. For a typical experiment, start with $1-5 \times 10^7$ cells.
- Crosslinking:
 - Add formaldehyde directly to the culture medium to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the reaction by adding glycine to a final concentration of 125 mM.
 - Incubate for 5 minutes at room temperature.
- Cell Collection:
 - Scrape cells and transfer the suspension to a conical tube.
 - Pellet cells by centrifugation (e.g., 800 x g for 5 min at 4°C).
 - Wash the cell pellet twice with ice-cold PBS.
- Cell Lysis:
 - Resuspend the cell pellet in Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.
 - Centrifuge to pellet the nuclei.
- Nuclear Lysis & Sonication:
 - Resuspend the nuclear pellet in Nuclear Lysis Buffer.
 - Incubate on ice for 10 minutes.
 - Sonicate the chromatin to shear DNA to an average size of 200-600 bp. Optimization is critical; perform a time course to determine optimal conditions.
 - Centrifuge to pellet debris. The supernatant is the soluble chromatin fraction.

Part B: Immunoprecipitation (IP)

- Chromatin Quantification: Quantify the chromatin concentration (e.g., using a Qubit fluorometer). Set aside a small aliquot (e.g., 1-2%) to serve as the "Input" control.
- IP Reaction Setup:
 - Dilute 25-50 µg of chromatin with IP Dilution Buffer.
 - Add 2-5 µg of anti-5fC antibody.
 - Incubate overnight at 4°C with rotation.
- Immune Complex Capture:
 - Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture.
 - Incubate for 2-4 hours at 4°C with rotation.
- Washes:
 - Use a magnetic stand to separate the beads.
 - Perform sequential washes (5 minutes each on a rotator at 4°C):
 - 1x Low Salt Wash Buffer
 - 1x High Salt Wash Buffer
 - 1x LiCl Wash Buffer
 - 2x TE Buffer

Part C: DNA Purification and Library Preparation

- Elution:
 - Resuspend the beads in fresh Elution Buffer.

- Incubate at 65°C for 30 minutes with shaking.
- Reverse Crosslinking:
 - Add NaCl to the eluate (and to the Input sample) to a final concentration of 200 mM.
 - Incubate at 65°C for at least 6 hours (or overnight).
- Protein and RNA Digestion:
 - Add RNase A and incubate at 37°C for 30 minutes.
 - Add Proteinase K and incubate at 55°C for 1-2 hours.
- DNA Purification:
 - Purify the DNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
 - Elute the final DNA in a small volume (e.g., 20-30 µL) of elution buffer.
- Library Preparation:
 - Quantify the purified IP and Input DNA.
 - Use 1-10 ng of DNA to prepare a sequencing library following the manufacturer's protocol (e.g., end-repair, A-tailing, adapter ligation, and PCR amplification).

Part D: Sequencing and Data Analysis

- Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform) to generate 50-100 bp single-end or paired-end reads.
- Data Analysis Pipeline:
 - Quality Control: Assess raw read quality using tools like FastQC.
 - Alignment: Align reads to the appropriate reference genome (e.g., using Bowtie2 or BWA).

- **Peak Calling:** Identify genomic regions of 5fC enrichment (peaks) by comparing the IP sample to the Input control using software like MACS2.
- **Annotation and Visualization:** Annotate peaks to genomic features (promoters, enhancers, etc.) and visualize the data in a genome browser (e.g., IGV).

Data Presentation and Quality Control

Effective quality control is essential for a successful fCAB-Seq experiment. Key metrics should be recorded at each stage.

Table 1: Typical DNA Yields and Library Metrics

Step	Parameter	Typical Result	Notes
Chromatin Prep	Chromatin Yield	50-200 µg per 10 ⁷ cells	Varies by cell type and lysis efficiency.
Fragment Size	200 - 600 bp	Verify with gel electrophoresis or Bioanalyzer.	
Immunoprecipitation	IP DNA Yield	0.5 - 5 ng per 25 µg chromatin	Highly dependent on antibody quality and 5fC abundance.
Library Prep	Library Concentration	> 2 nM	After PCR amplification.
Library Size	~300-750 bp	Corresponds to chromatin fragment size plus adapters.	

Table 2: Sequencing and Analysis Quality Metrics

Parameter	Recommended Value	Purpose
Sequencing Depth	> 20 million reads per sample	Ensures sufficient coverage for robust peak calling.
Alignment Rate	> 80%	A low rate may indicate sample contamination or poor library quality.
Non-Redundant Fraction	> 0.5	Measures library complexity; low values indicate high PCR duplication.
FRiP Score	> 1%	Fraction of Reads in Peaks; a key indicator of signal-to-noise ratio.

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- To cite this document: BenchChem. [Step-by-step guide for fCAB-Seq to determine 5fC genomic locations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664653#step-by-step-guide-for-fcab-seq-to-determine-5fc-genomic-locations]

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